molecular formula C11H18ClNO3 B2937870 tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate CAS No. 1936552-25-8

tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate

Cat. No.: B2937870
CAS No.: 1936552-25-8
M. Wt: 247.72
InChI Key: YRDXQXFXYHBHKY-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18ClNO3 and its molecular weight is 247.72. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as tert-butyl halides, are known to undergo nucleophilic substitution reactions . These reactions typically involve a nucleophile, a molecule or ion that donates an electron pair to form a chemical bond.

Mode of Action

The mode of action of “tert-Butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate” is likely to involve nucleophilic substitution reactions, given its structural similarity to tert-butyl halides . In these reactions, a nucleophile attacks the electrophilic carbon atom attached to the leaving group (in this case, the chloromethyl group). The resulting reaction can lead to the formation of new chemical bonds and the release of the leaving group .

Biochemical Pathways

The tert-butyl group is known to modulate the self-assembly behavior of organic molecules on surfaces . This could potentially affect various biochemical pathways, depending on the specific context and environment.

Pharmacokinetics

A compound with a similar structure, tert-butyl 2-(chloromethyl)-1h-benzo[d]imidazole-1-carboxylate, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties could potentially influence the bioavailability of the compound.

Result of Action

Based on its potential mode of action, it could result in the formation of new chemical bonds and the release of the chloromethyl group . This could potentially lead to changes in the chemical structure and properties of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, the presence of other molecules or ions in the environment could affect the nucleophilic substitution reactions . Additionally, factors such as temperature, pH, and the presence of water could also influence the stability and reactivity of the compound .

Properties

IUPAC Name

tert-butyl 2-(chloromethyl)-2-formylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-10(2,3)16-9(15)13-6-4-5-11(13,7-12)8-14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXQXFXYHBHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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